molecular formula C19H27N5O2 B7144428 N-[(1-benzylpiperidin-4-yl)methyl]-2-[4-(1-hydroxyethyl)triazol-1-yl]acetamide

N-[(1-benzylpiperidin-4-yl)methyl]-2-[4-(1-hydroxyethyl)triazol-1-yl]acetamide

Cat. No.: B7144428
M. Wt: 357.4 g/mol
InChI Key: PXWDKFXYAILUKY-UHFFFAOYSA-N
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Description

N-[(1-benzylpiperidin-4-yl)methyl]-2-[4-(1-hydroxyethyl)triazol-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a triazole ring, and an acetamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-[4-(1-hydroxyethyl)triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-15(25)18-13-24(22-21-18)14-19(26)20-11-16-7-9-23(10-8-16)12-17-5-3-2-4-6-17/h2-6,13,15-16,25H,7-12,14H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWDKFXYAILUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)CC(=O)NCC2CCN(CC2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-2-[4-(1-hydroxyethyl)triazol-1-yl]acetamide typically involves multiple steps, starting with the preparation of the piperidine and triazole intermediates. The piperidine ring can be synthesized through a series of reactions involving benzyl chloride and piperidine, followed by the introduction of a methyl group. The triazole ring is often formed via a cycloaddition reaction between an alkyne and an azide. The final step involves coupling the piperidine and triazole intermediates with an acetamide group under specific reaction conditions, such as the use of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]-2-[4-(1-hydroxyethyl)triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the triazole ring can be oxidized to form a ketone.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the acetamide group produces an amine.

Scientific Research Applications

N-[(1-benzylpiperidin-4-yl)methyl]-2-[4-(1-hydroxyethyl)triazol-1-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infectious diseases.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-2-[4-(1-hydroxyethyl)triazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1-benzylpiperidin-4-yl)methyl]-2-[4-(1-hydroxyethyl)triazol-1-yl]acetamide shares structural similarities with other piperidine and triazole-containing compounds, such as:
    • This compound
    • 1-benzylpiperidin-4-yl)methyl]-2-[4-(1-hydroxyethyl)triazol-1-yl]acetamide
    • This compound

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a piperidine and a triazole ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .

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